molecular formula C7H13N3 B597319 N-Ethyl-2-(1-imidazolyl)ethanamine CAS No. 1211472-59-1

N-Ethyl-2-(1-imidazolyl)ethanamine

Cat. No. B597319
M. Wt: 139.202
InChI Key: NVYAUEUOIDPZCX-UHFFFAOYSA-N
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Description

“N-Ethyl-2-(1-imidazolyl)ethanamine” is a chemical compound with the CAS Number: 1211472-59-1 . It has a molecular weight of 139.2 and its IUPAC name is N-ethyl-2-(1H-imidazol-1-yl)ethanamine . The InChI code for this compound is 1S/C7H13N3/c1-2-8-3-5-10-6-4-9-7-10/h4,6-8H,2-3,5H2,1H3 .


Synthesis Analysis

Imidazole, the core structure of “N-Ethyl-2-(1-imidazolyl)ethanamine”, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular formula of “N-Ethyl-2-(1-imidazolyl)ethanamine” is C7H13N3 . The InChI key for this compound is NVYAUEUOIDPZCX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-Ethyl-2-(1-imidazolyl)ethanamine” has a molecular weight of 139.2 .

Scientific Research Applications

Imidazole and its derivatives have attracted considerable interests in recent years for their versatile properties in chemistry and pharmacology . Imidazole is a nitrogen-containing heterocyclic ring which possesses biological and pharmaceutical importance . The imidazole ring is a constituent of several important natural products, including purine, histamine, histidine, and nucleic acid . Being a polar and ionisable aromatic compound, it improves pharmacokinetic characteristics of lead molecules and thus is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Imidazole derivatives possess extensive spectrum of biological activities such as antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities . For example, Ozkay et al. synthesized 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivatives and evaluated anticancer activity .

Imidazole is also utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

N-ethyl-2-imidazol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-8-3-5-10-6-4-9-7-10/h4,6-8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYAUEUOIDPZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-(1-imidazolyl)ethanamine

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